Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)-
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Overview
Description
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- is a chemical compound with the molecular formula C6H9IO2 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a cyclopropane ring, an iodine atom, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and ethyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or proteins .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- can be compared with other similar compounds such as:
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2R)-: Differing in stereochemistry, which can affect its reactivity and applications.
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Lacks the iodine atom, leading to different chemical properties and uses.
Properties
Molecular Formula |
C6H9IO2 |
---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
ethyl 2-iodocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 |
InChI Key |
DWVNSRMOGUQGHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1I |
Origin of Product |
United States |
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